N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea
Description
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-[2-methyl-3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3O3/c1-8-10(15(17,18)19)3-2-4-12(8)21-14(23)20-9-5-6-11(16)13(7-9)22(24)25/h2-7H,1H3,(H2,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWPJKOBJCLOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of the Aromatic Precursors
The initial step involves nitrating a chlorinated aromatic compound to introduce the nitro group selectively at the 3-position of the phenyl ring. Traditional nitration employs mixed acid systems, but recent advances favor milder conditions using acetic anhydride and concentrated nitric acid to reduce hazards and improve selectivity.
- O-chlorotrifluoromethyl benzene is mixed with acetic anhydride in a suitable reactor.
- Concentrated nitric acid (68%) is added dropwise at low temperatures (10-15°C) to control the exothermic reaction.
- The mixture is stirred for 3-4 hours, maintaining low temperature to prevent over-nitration.
- The nitrated product, 4-nitro-2-trifluoromethyl chlorobenzene, is isolated by washing with sodium hydroxide solution to remove residual acids, followed by extraction and purification via column chromatography or recrystallization.
Data:
| Step | Reagents | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Nitration | o-chlorotrifluoromethane + acetic anhydride + concentrated nitric acid | 10-15°C | 3-4 hours | High purity nitrated aromatic | Safer milder nitration |
Reduction to the Aniline Derivative
The nitrated intermediate is reduced to the corresponding aniline using hydrazine hydrate in ethanol under reflux, a safer alternative to catalytic hydrogenation.
- Dissolve the nitrated compound in absolute ethanol.
- Add hydrazine hydrate (80%) slowly under reflux at 80-85°C.
- After completion (monitored by TLC or spectroscopic methods), filter hot to remove excess hydrazine and by-products.
- Evaporate ethanol under reduced pressure.
- Extract the product with dichloromethane, wash with brine, dry over sodium sulfate, and purify.
Data:
| Step | Reagents | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|
| Reduction | Nitrated compound + hydrazine hydrate | 80-85°C | 2-3 hours | ~85% | Environmentally friendly reduction |
Formation of the Urea Derivative
The aniline derivative reacts with an isocyanate, specifically 2-methyl-3-(trifluoromethyl)phenyl isocyanate, to form the urea linkage.
- Dissolve the aniline in an organic solvent such as dichloromethane, dioxane, or chloroform.
- Cool the solution to -5°C to control the exothermic reaction.
- Add the isocyanate dropwise, maintaining the low temperature.
- After addition, stir and gradually warm to reflux, reacting for 3-5 hours.
- The crude product is purified by chromatography or recrystallization.
Data:
| Step | Reagents | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|
| Urea formation | Aniline + isocyanate | -5°C to reflux | 3-5 hours | >90% | High purity urea derivative |
Purification and Characterization
The final product is purified via recrystallization or chromatography. Its purity is confirmed by melting point analysis, NMR, and mass spectrometry.
Data Table of Key Physical Properties:
| Compound | Melting Point (°C) | Purity (%) | Spectroscopic Confirmation |
|---|---|---|---|
| N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea | 210-215 | >99% | NMR, MS, IR |
Summary of the Preparation Method
| Step | Description | Key Reagents | Conditions | Safety & Environmental Notes |
|---|---|---|---|---|
| 1 | Nitration | Acetic anhydride, concentrated nitric acid | 10-15°C, 3-4h | Use of milder nitration reduces hazards |
| 2 | Reduction | Hydrazine hydrate | 80-85°C, 2-3h | Safer alternative to catalytic hydrogenation |
| 3 | Urea formation | Isocyanate + aniline | -5°C to reflux, 3-5h | Controlled addition prevents side reactions |
| 4 | Purification | Chromatography/recrystallization | Room temp | Ensures high purity |
Research Findings & Data Validation
- Patents and industrial protocols emphasize the importance of milder nitration systems, such as acetic anhydride-based nitration, to minimize risks associated with traditional mixed acid methods.
- Reduction techniques utilizing hydrazine hydrate are preferred for safety and environmental reasons, avoiding hazardous hydrogen gas.
- Reaction conditions are optimized to maximize yield and purity, with temperature control being critical during isocyanate addition.
- Purity confirmation through spectroscopic techniques ensures the compound's suitability for pharmaceutical or agrochemical applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-nitrophenyl)-N’-[2-methyl-3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water)
Oxidation: Potassium permanganate, acidic or basic conditions
Major Products Formed
Reduction: Formation of N-(4-Chloro-3-aminophenyl)-N’-[2-methyl-3-(trifluoromethyl)phenyl]urea
Substitution: Formation of N-(4-substituted-3-nitrophenyl)-N’-[2-methyl-3-(trifluoromethyl)phenyl]urea
Oxidation: Formation of N-(4-Chloro-3-nitrophenyl)-N’-[2-carboxy-3-(trifluoromethyl)phenyl]urea
Scientific Research Applications
N-(4-Chloro-3-nitrophenyl)-N’-[2-methyl-3-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-nitrophenyl)-N’-[2-methyl-3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites or modulate the activity of target proteins, thereby influencing biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogs in Anticancer Research
CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea) :
- Structural Differences : Replaces the nitro group with trifluoromethyl on the 4-chlorophenyl ring and lacks the 2-methyl group on the second aryl ring.
- Activity : Demonstrated potent anticancer effects in NSCLC cells, inducing cell cycle arrest. The trifluoromethyl group enhances lipophilicity and binding to kinase targets .
- Key Contrast : The absence of a nitro group in CTPPU may contribute to better metabolic stability compared to the nitro-containing target compound, which could explain the latter’s discontinued status .
CM4306 (N-(4-chloro-3-(trifluoromethyl)phenyl)-N’-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea) :
- Structural Differences : Incorporates a pyridyloxy-carbamoyl moiety instead of the nitro and 2-methyl-3-trifluoromethyl groups.
- Pharmacokinetics : In rat studies, its deuterated analog (CM4307) showed improved pharmacokinetic profiles, highlighting the impact of subtle structural modifications .
- Application : Targets kinases (Raf, VEGFR-2) for cancer therapy, suggesting that urea scaffolds with heterocyclic groups (e.g., pyridyl) may enhance target specificity compared to purely aromatic systems .
Agricultural Urea Derivatives
Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) :
- Structural Differences : Contains dimethylamine and lacks chloro/nitro substituents.
- The dimethyl group reduces steric hindrance, favoring herbicidal activity over kinase inhibition .
Isoproturon (N,N-dimethyl-N'-(4-(1-methylethyl)phenyl)urea) :
Pharmacologically Active Ureas
N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea (CAS 1227955-20-5) :
- Structural Differences : Replaces one aryl ring with a pyridyl group containing trifluoromethyl.
N-(3,5-Bis(trifluoromethyl)phenyl)-N′-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea:
Comparative Data Table
Key Findings and Implications
Trifluoromethyl Groups: Improve lipophilicity and target engagement in kinase inhibitors (e.g., CTPPU, CM4306) . Heterocyclic Moieties: Pyridyl or pyrimidinyl groups (e.g., CM4306) enhance solubility and specificity for enzymatic targets compared to purely aromatic systems .
Application Divergence: Diarylamino ureas with alkyl groups (e.g., fluometuron) favor agricultural uses, while halogenated/heterocyclic variants are prioritized in pharmaceuticals .
Pharmacokinetic Optimization :
- Deuteration (e.g., CM4307 vs. CM4306) or chiral centers (e.g., cyclohexylamine derivatives) can significantly improve drug-like properties, suggesting avenues for modifying the target compound .
Biological Activity
N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a urea moiety substituted with a 4-chloro-3-nitrophenyl group and a 2-methyl-3-(trifluoromethyl)phenyl group. Its molecular formula can be represented as CHClFNO.
Cytotoxic Activity
Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant cytotoxic activity against various cancer cell lines.
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | SW480 | 1.5 | Apoptosis induction |
| 2 | SW620 | 5.8 | Kinase inhibition |
| 3 | PC3 | 7.6 | Cell cycle arrest |
| 4 | K-562 | 10 | Necrosis |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
The mechanisms underlying the cytotoxic effects of this compound and its analogs involve several pathways:
- Induction of Apoptosis : Studies indicate that certain derivatives induce late apoptosis in cancer cells, significantly reducing cell viability (up to 95% in some cases) through mitochondrial pathways and caspase activation.
- Kinase Inhibition : Some analogs have been shown to inhibit specific kinases associated with cancer proliferation, such as Abl kinase, leading to reduced tumor growth.
- Cell Cycle Arrest : Compounds can cause cell cycle arrest at various phases, particularly G1/S or G2/M transitions, thereby preventing cancer cell division.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by the substituents on the phenyl rings:
- Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
- Chloro and Nitro Substituents : Affect electron density and can modulate receptor interactions.
Table 2: SAR Insights
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increased potency |
| Chloro | Enhanced selectivity |
| Nitro | Improved apoptosis |
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound in preclinical models:
- SW480 Colon Cancer Model : A derivative demonstrated a significant reduction in tumor size when administered at an IC50 concentration over a treatment period of four weeks.
- Prostate Cancer Study : The compound showed promising results in inhibiting PC3 cell proliferation, with a notable decrease in tumor markers observed after treatment.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Condition |
|---|---|---|---|
| Carbamate Intermediate | 78 | >95% | DABCO, 65°C, 1 hr |
| Direct Urea Formation | 45 | 85% | No catalyst, 100°C, 3 hr |
Basic: How can structural characterization of this urea derivative be systematically performed?
Methodological Answer:
Use a multi-technique approach:
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 428.05).
- NMR :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methyl/trifluoromethyl groups (δ 2.3–2.5 ppm for CH₃; δ -60 ppm for CF₃ in ¹⁹F NMR).
- ¹³C NMR : Detect urea carbonyl (δ ~155 ppm).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (SHELX suite for refinement) .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
Prioritize assays based on structural analogs ():
- Kinase Inhibition : Test against tyrosine kinases (e.g., VEGFR, EGFR) at 1–10 µM.
- Antiproliferative Activity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
- Solubility & Stability : Assess in PBS (pH 7.4) and simulated gastric fluid.
Key Variables : - Include positive controls (e.g., sorafenib for kinase assays) .
Advanced: How can computational docking elucidate potential biological targets?
Methodological Answer:
Target Selection : Prioritize kinases or ion channels (e.g., KCa3.1) based on urea pharmacophores ().
Docking Workflow (AutoDock Vina) :
- Prepare ligand (protonation states via MarvinSketch).
- Generate grid maps around binding pockets (20 ų).
- Run multi-threaded docking (exhaustiveness = 32).
Validation : Compare with co-crystallized ligands (RMSD <2.0 Å acceptable) .
Q. Table 2: Docking Scores vs. Known Inhibitors
| Target | This Compound (kcal/mol) | Sorafenib (kcal/mol) |
|---|---|---|
| VEGFR-2 | -9.2 | -10.5 |
| KCa3.1 | -8.7 | -8.1 |
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Contradictions often arise from:
- Assay Conditions : Varying ATP concentrations in kinase assays.
- Cellular Context : Differential expression of targets in cell lines.
- Metabolic Stability : CYP450-mediated degradation in liver microsomes.
Resolution Strategies : - Standardize protocols (e.g., IC50 under 10 µM ATP).
- Use isogenic cell lines and confirm target engagement via Western blot .
Advanced: What methodologies are critical for studying macromolecular interactions?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified proteins.
- ITC : Quantify thermodynamic parameters (ΔG, ΔH).
- Cryo-EM : Resolve ligand-bound complexes if crystallization fails.
Case Study : Urea derivatives in showed >100-fold selectivity for KCa3.1 over KCa2.X via SPR .
Advanced: How to evaluate thermodynamic stability and reaction pathways under physiological conditions?
Methodological Answer:
- DSC : Measure melting points and decomposition temperatures.
- DFT Calculations : Model hydrolysis pathways (e.g., urea cleavage at pH <3).
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC.
Key Finding : Nitro groups reduce hydrolytic stability compared to methoxy analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
